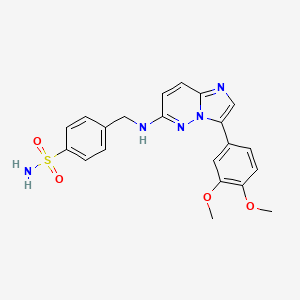
IRAK inhibitor 3
Übersicht
Beschreibung
Interleukin-1 receptor-associated kinase inhibitor 3 is a compound that targets the interleukin-1 receptor-associated kinase 3, a critical modulator of inflammation in the innate immune system. This kinase is involved in regulating endotoxin tolerance and is associated with various inflammatory diseases, including sepsis .
Vorbereitungsmethoden
The synthesis of interleukin-1 receptor-associated kinase inhibitor 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Interleukin-1-Rezeptor-assoziierter Kinase-Inhibitor 3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Interleukin-1-Rezeptor-assoziierter Kinase-Inhibitor 3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird er verwendet, um die Mechanismen der Entzündung und der Immunantwort zu untersuchen. In der Biologie hilft er beim Verständnis der Rolle der Interleukin-1-Rezeptor-assoziierten Kinase 3 in zellulären Prozessen. In der Medizin wird er für seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Sepsis untersucht. In der Industrie wird er bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt .
Wirkmechanismus
Interleukin-1-Rezeptor-assoziierter Kinase-Inhibitor 3 entfaltet seine Wirkung, indem er die Aktivität der Interleukin-1-Rezeptor-assoziierten Kinase 3 hemmt. Diese Hemmung führt zu einer Verringerung der Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-6. Die beteiligten molekularen Ziele umfassen den Kernfaktor kappa-leicht-Ketten-Verstärker der aktivierten B-Zellen und den Mitogen-aktivierten Protein-Kinase-Signalweg .
Wirkmechanismus
Interleukin-1 receptor-associated kinase inhibitor 3 exerts its effects by inhibiting the activity of interleukin-1 receptor-associated kinase 3. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets involved include nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways .
Vergleich Mit ähnlichen Verbindungen
Interleukin-1-Rezeptor-assoziierter Kinase-Inhibitor 3 ist einzigartig in seiner Fähigkeit, gezielt auf die Interleukin-1-Rezeptor-assoziierte Kinase 3 zu wirken. Zu ähnlichen Verbindungen gehören Inhibitoren der Interleukin-1-Rezeptor-assoziierten Kinase 1, der Interleukin-1-Rezeptor-assoziierten Kinase 2 und der Interleukin-1-Rezeptor-assoziierten Kinase 4. Obwohl diese Verbindungen ebenfalls Kinase, die an der Entzündung beteiligt sind, angreifen, zeichnet sich Interleukin-1-Rezeptor-assoziierter Kinase-Inhibitor 3 durch seine Spezifität und Wirksamkeit aus .
Eigenschaften
IUPAC Name |
4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVAHVWLNBVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648709 | |
| Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-93-9 | |
| Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















